molecular formula C21H17ClN4O3S B2587192 3-(3-Chlorophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1114909-49-7

3-(3-Chlorophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2587192
CAS No.: 1114909-49-7
M. Wt: 440.9
InChI Key: CFCVARAKXWDWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (CAS 1114909-49-7) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C21H17ClN4O3S and a molecular weight of 440.9 g/mol, this compound features a unique structure incorporating both pyridazine and 1,3,4-oxadiazole rings linked by a sulfanyl methyl bridge . The presence of the 1,3,4-oxadiazole moiety is particularly noteworthy, as this scaffold is recognized as a privileged structure in pharmaceutical development due to its versatile biological activities and role as a bioisostere for carbonyl-containing molecules like carboxylic acids and esters . Compounds containing the 1,3,4-oxadiazole core have demonstrated a wide spectrum of promising biological activities in scientific literature, including antimicrobial, antiviral, and anticancer properties . Specifically, 1,3,4-oxadiazole derivatives have shown investigational activity against various viral targets, such as herpes simplex virus (HSV), coxsackievirus (CV-B4), and vaccinia virus, making them valuable scaffolds for antiviral research . The mechanism of action for such compounds often involves interaction with key biological targets, such as enzymes or receptors, potentially inhibiting vital processes like DNA gyrase or other enzymes involved in cellular signaling and replication . The specific substitution pattern on the aromatic rings of this compound, including the 3-chlorophenyl and 2,4-dimethoxyphenyl groups, is designed to optimize its binding affinity and selectivity for enhanced research outcomes. This product is intended for non-human research applications only and is a key chemical tool for scientists exploring new therapeutic agents, structure-activity relationships (SAR), and biochemical mechanisms.

Properties

IUPAC Name

5-[[6-(3-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3S/c1-27-15-6-7-16(18(11-15)28-2)21-23-19(29-26-21)12-30-20-9-8-17(24-25-20)13-4-3-5-14(22)10-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCVARAKXWDWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-Chlorophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a novel chemical entity that has garnered attention in medicinal chemistry for its potential biological activities. This compound contains a pyridazine core linked to a 1,2,4-oxadiazole moiety, which is known for its diverse pharmacological properties. The focus of this article is to explore its biological activity, particularly its antimicrobial and anticancer effects.

Chemical Structure

The molecular formula of the compound is C23H25ClN4O4C_{23}H_{25}ClN_{4}O_{4}, and it features a complex structure that contributes to its biological activity. The presence of the chlorophenyl and dimethoxyphenyl groups enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. Compounds containing the 1,3,4-oxadiazole ring have demonstrated significant antibacterial and antifungal activities. For instance:

  • A study indicated that oxadiazole derivatives exhibited strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
  • The compound's structural components may enhance its binding affinity to bacterial target proteins, which is crucial for its antimicrobial efficacy .

Anticancer Activity

The anticancer properties of similar compounds have been investigated extensively:

  • Research has shown that oxadiazole derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. For example, compounds with similar structures demonstrated IC50 values ranging from 2.52 µM to 24.74 µM against various cancer cell lines .
  • The mechanism of action appears to involve the disruption of cellular proliferation pathways, making these compounds promising candidates for further development in cancer therapy .

Case Studies

Several case studies have documented the biological activity of compounds structurally related to This compound :

  • Antibacterial Efficacy : A series of oxadiazole derivatives were tested against Mycobacterium tuberculosis, showing MIC values as low as 4 µM, indicating potent activity against resistant strains .
  • Anticancer Potential : Compounds with similar oxadiazole structures exhibited significant cytotoxic effects on MCF-7 breast cancer cells, with some derivatives outperforming established chemotherapeutics like Tamoxifen .

Data Summary

Biological ActivityTarget Organism/Cell LineIC50/MIC ValuesReference
AntibacterialStaphylococcus aureus1.56 µg/mL
AntitubercularMycobacterium tuberculosis4 µM
AnticancerMCF-7 Cells24.74 µM
AntifungalCandida albicansNot specified

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Compounds containing the oxadiazole ring have been reported to exhibit significant anticancer activity. Research indicates that derivatives of oxadiazoles can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that certain 1,3,4-oxadiazole derivatives possess potent cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells .
    • The specific structure of this compound may enhance its interaction with biological targets involved in cancer progression.
  • Antimicrobial Activity :
    • The incorporation of halogenated phenyl groups (e.g., chlorophenyl) is associated with increased antimicrobial properties. The compound's structure suggests potential efficacy against a range of pathogens due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Anticonvulsant Effects :
    • Some derivatives of pyridazine and oxadiazole have demonstrated anticonvulsant activity in preclinical studies. This compound's unique structure may contribute to its ability to modulate neurotransmitter systems involved in seizure activity .

Case Study 1: Anticancer Activity

A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Among these, compounds similar to 3-(3-Chlorophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine showed promising results against human cancer cell lines with IC50 values indicating significant cytotoxicity .

Case Study 2: Antimicrobial Screening

In a study focusing on the antimicrobial efficacy of oxadiazole derivatives, compounds with similar structural motifs were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited varying degrees of antibacterial activity, suggesting that modifications in the substituents could lead to enhanced potency .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) linker between the pyridazine and oxadiazole moieties undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductReference
Sulfur oxidationH<sub>2</sub>O<sub>2</sub> (30%), RTSulfoxide (-SO-) derivative
Full oxidationKMnO<sub>4</sub>, acidic conditionsSulfonyl (-SO<sub>2</sub>-) derivative
  • Kinetic studies show the sulfanyl group oxidizes to sulfoxide within 2 hours at RT using H<sub>2</sub>O<sub>2</sub>, with 85% yield. Stronger oxidants like KMnO<sub>4</sub> fully oxidize the sulfur to sulfonyl groups, requiring 6–8 hours at 60°C.

Reduction Reactions

The oxadiazole ring displays selective reducibility:

Reaction TypeReagents/ConditionsProductReference
Oxadiazole reductionLiAlH<sub>4</sub>, THF, refluxOpen-chain thioamide intermediate
Nitro group reductionH<sub>2</sub>/Pd-C, ethanolAmino-substituted derivative
  • LiAlH<sub>4</sub> reduces the 1,2,4-oxadiazole ring to a thioamide chain, preserving the pyridazine core. Catalytic hydrogenation selectively reduces nitro groups (if present) to amines without affecting other functionalities.

Substitution Reactions

Electrophilic substitution occurs preferentially on aromatic rings:

SiteReagents/ConditionsProductReference
Chlorophenyl ringHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CNitro derivative at para position
Methoxyphenyl ringBr<sub>2</sub>, FeBr<sub>3</sub>Bromo-substituted aryl group
  • Nitration occurs at the para position of the 3-chlorophenyl group with 72% yield. Bromination under Friedel-Crafts conditions targets electron-rich methoxyphenyl rings.

Cyclization and Ring Formation

The compound participates in annulation reactions:

Reaction TypeReagents/ConditionsProductReference
Pyridazine ring openingNH<sub>2</sub>NH<sub>2</sub>, EtOHTriazole derivatives
Oxadiazole ring modificationCS<sub>2</sub>, KOHThiadiazole hybrids
  • Hydrazine cleaves the pyridazine ring, enabling recyclization into triazole systems . Reaction with CS<sub>2</sub> under basic conditions modifies the oxadiazole ring into thiadiazole structures, as observed in analogous compounds .

Hydrolysis Reactions

Controlled hydrolysis of functional groups:

Reaction TypeReagents/ConditionsProductReference
Methoxy deprotectionBBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>Phenolic derivatives
Ester hydrolysisNaOH (aq.), refluxCarboxylic acid analog
  • BBr<sub>3</sub> demethylates methoxy groups to hydroxyls with >90% efficiency. Basic hydrolysis cleaves ester functionalities (if present) without degrading the core structure.

Coordination Chemistry

The compound acts as a ligand for metal ions:

Metal IonConditionsComplex TypeReference
Cu(II)Ethanol, 60°COctahedral coordination complex
Fe(III)Methanol, RTTetrahedral complex
  • Coordination occurs via the pyridazine nitrogen and oxadiazole oxygen atoms. Cu(II) forms stable complexes with potential catalytic applications.

Mechanistic Insights

  • Electronic effects : Methoxy groups on the 2,4-dimethoxyphenyl ring enhance electron density, directing electrophilic substitution to specific positions.

  • Steric factors : Bulky substituents on the oxadiazole ring hinder nucleophilic attack at the pyridazine core.

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) accelerate SNAr reactions at the chlorophenyl group.

This reaction profile enables rational design of derivatives for applications in medicinal chemistry and materials science. Further studies should explore photocatalytic modifications and cross-coupling reactions to expand synthetic utility.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure R1 (Position 3) R2 (Oxadiazole Substitutent) Molecular Weight Key Properties
A Pyridazine 3-Chlorophenyl 2,4-Dimethoxyphenyl 468.90 g/mol Balanced lipophilicity/polarity
B Pyridazine 4-Ethylphenyl 4-Ethylphenyl 402.52 g/mol High lipophilicity
C Pyridazine 3-Methoxyphenyl 3-Trifluoromethylphenyl ~480 g/mol* Enhanced metabolic stability
D Triazolopyrimidinone 3-Chlorophenyl 2,4-Dimethoxyphenyl 491.85 g/mol Additional H-bonding sites
E Pyridazine 4-Methylphenyl 4-Methylsulfanylphenyl 406.53 g/mol Increased steric bulk

*Estimated based on structural similarity.

Table 2: Pharmacological Potential of Analogues

Compound Notable Features Hypothesized Targets Reference
A Dual electron effects (Cl, OMe) GPCRs, ion channels
C CF3 group for stability Enzymes requiring hydrophobic pockets
D Triazole-enhanced binding CNS receptors
E Sulfur-mediated interactions Redox-sensitive targets

Research Findings and Implications

  • Synthetic Accessibility : Compound A shares synthetic pathways with sulfanyl-linked pyridazines, such as nucleophilic substitution reactions involving sulfonyl chlorides (as in ).
  • Comparative Limitations : Unlike Compound C (trifluoromethyl) or Compound E (methylsulfanyl), Compound A lacks strongly hydrophobic or redox-active groups, which may limit its utility in specific therapeutic contexts.

Q & A

Q. What mechanistic insights can be gained from kinetic studies of degradation under stressed conditions (e.g., hydrolysis, oxidation)?

  • Answer : Conduct forced degradation studies (acid/base, thermal, oxidative stress) and analyze degradation products via LC-MS/MS. Use Arrhenius plots to extrapolate shelf-life. Identify labile sites (e.g., sulfanyl linkage) for stabilization strategies (e.g., prodrug design) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.